3-(Benzyloxy)-4-phenethoxybenzaldehyde
Description
4-(Benzyloxy)-3-phenethoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a benzyloxy group at the 4-position and a phenethoxy group at the 3-position of the aromatic ring. Its synthesis involves Williamson etherification: reacting 4-(benzyloxy)-3-hydroxybenzaldehyde with (2-bromoethyl)benzene in dimethylformamide (DMF) using Cs₂CO₃ as a base, followed by purification via silica gel chromatography . This compound serves as a key intermediate in organic synthesis, exemplified by its oxidation to 4-(benzyloxy)-3-phenethoxyphenol using meta-chloroperoxybenzoic acid (mCPBA) and subsequent hydrolysis .
The benzyl and phenethyl groups act as protective moieties for hydroxyl groups, enabling selective deprotection in multistep syntheses. Its molecular formula is C₂₂H₂₀O₃, with a molecular weight of 332.40 g/mol.
Properties
Molecular Formula |
C22H20O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(2-phenylethoxy)-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C22H20O3/c23-16-20-11-12-21(24-14-13-18-7-3-1-4-8-18)22(15-20)25-17-19-9-5-2-6-10-19/h1-12,15-16H,13-14,17H2 |
InChI Key |
GOUIRIFORVFVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-phenethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde, benzyl bromide, and phenethyl bromide.
Etherification: The first step involves the etherification of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.
Second Etherification: The next step is the etherification of 3-(benzyloxy)benzaldehyde with phenethyl bromide under similar conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-phenethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and phenethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(Benzyloxy)-4-phenethoxybenzoic acid.
Reduction: 3-(Benzyloxy)-4-phenethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-phenethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-phenethoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The reactivity and applications of substituted benzaldehydes depend on the electronic and steric properties of their substituents. Below is a comparative analysis:
Table 1: Substituent Comparison
Physical and Spectral Properties
Table 2: Physical Properties
- IR Spectroscopy : The aldehyde C=O stretch appears near 1700 cm⁻¹ across analogs. Electron-donating groups (e.g., methoxy) slightly lower the stretching frequency due to resonance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
